Dimethyl cyclopropane-1,2-dicarboxylate
Overview
Description
Dimethyl cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C_6H_8O_4. It is a derivative of cyclopropane, featuring two carboxylate groups and two methyl groups attached to the cyclopropane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
From Cyclopropane Derivatives: One common synthetic route involves the reaction of cyclopropane with chloroform and aluminum chloride to form cyclopropane-1,2-dicarboxylic acid, which is then esterified with methanol to produce this compound.
From Cyclopropane Carboxylic Acid: Another method involves the oxidation of cyclopropane carboxylic acid followed by esterification with methanol.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale esterification reactions under controlled conditions. The process involves the use of catalysts and high temperatures to ensure efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as dimethyl cyclopropane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or cyclopropane derivatives.
Substitution: Substitution reactions can occur at the carboxylate groups, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various alkyl halides and amines can be used as reagents.
Major Products Formed:
Oxidation: Dimethyl cyclopropane-1,2-dicarboxylic acid.
Reduction: Cyclopropane derivatives and alcohols.
Substitution: Different esters and amides.
Scientific Research Applications
Dimethyl cyclopropane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl cyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyl cyclopropane-1,2-dicarboxylate is unique due to its cyclopropane ring structure and the presence of two carboxylate groups. Similar compounds include:
Cyclopropane-1,2-dicarboxylic acid
Dimethyl cyclopropane-1,2-dicarboxylic acid
Cyclopropane derivatives with different substituents
These compounds share similarities in their core cyclopropane structure but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
dimethyl cyclopropane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369155 | |
Record name | dimethyl cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-28-3 | |
Record name | dimethyl cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl cyclopropane-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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